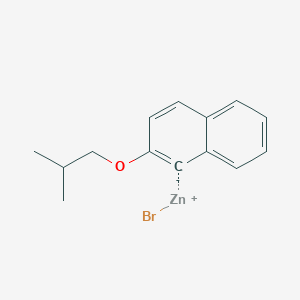![molecular formula C16H24BrNZn B14896060 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-bromobenzyl chloride with 2,2,6,6-tetramethylpiperidine to form the corresponding piperidino derivative. This intermediate is then treated with zinc bromide in the presence of THF to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc-bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phenyl derivatives, while substitution reactions produce various substituted phenyl compounds .
科学研究应用
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is used in a wide range of scientific research applications:
作用机制
The mechanism of action of 3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and oxidative addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
相似化合物的比较
Similar Compounds
4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE: Similar in structure but with a different substitution pattern on the phenyl ring.
2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of various organozinc compounds.
Uniqueness
3-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
属性
分子式 |
C16H24BrNZn |
|---|---|
分子量 |
375.7 g/mol |
IUPAC 名称 |
bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h5-6,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DSMZTXLESIFZCS-UHFFFAOYSA-M |
规范 SMILES |
CC1(CCCC(N1CC2=CC=C[C-]=C2)(C)C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
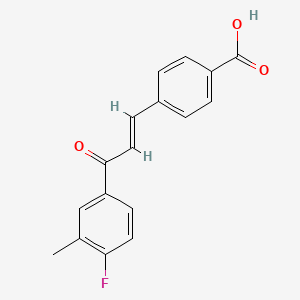
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
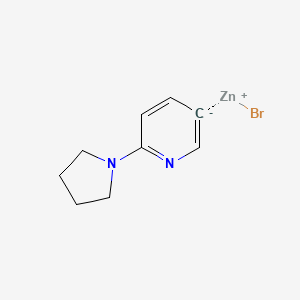
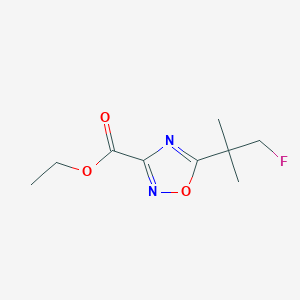
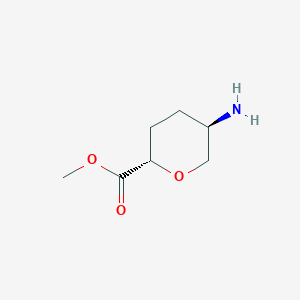
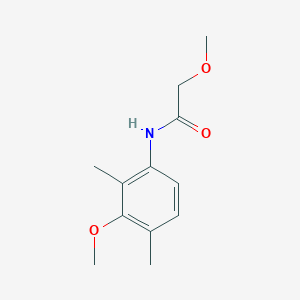
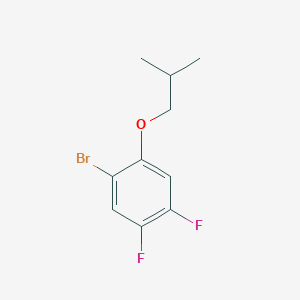
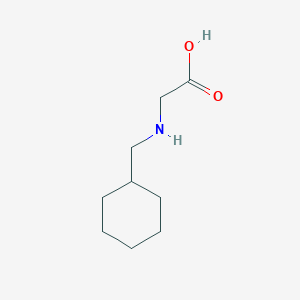
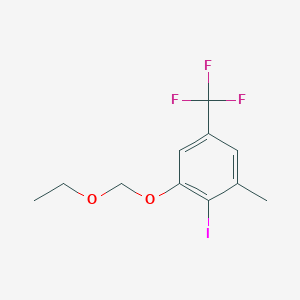
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
